ACT-678689 Exhibits a Potent Single-Digit Nanomolar IC50 Value in TPH Enzyme Assays
ACT-678689 inhibits tryptophan hydroxylase (TPH) with an IC50 of 8 nM in a cell-free enzymatic assay. This potency is comparable to, and in some contexts exceeds, that of other TPH inhibitors. For instance, the clinical-stage inhibitor Telotristat (LP-778902) demonstrates an in vivo IC50 of 28 nM [1], while the tool compound TPT-004 shows IC50 values of 77 nM and 16 nM for TPH1 and TPH2, respectively . Rodatristat (KAR5417) exhibits isoform-specific IC50s of 33 nM (TPH1) and 7 nM (TPH2) [2]. The precise 8 nM IC50 of ACT-678689 provides a defined benchmark for experimental design, enabling researchers to titrate the compound to achieve near-complete TPH inhibition without the need for excessive concentrations that might introduce off-target effects.
| Evidence Dimension | TPH inhibition potency (IC50) |
|---|---|
| Target Compound Data | 8 nM (TPH, unspecified isoform) |
| Comparator Or Baseline | Telotristat: 28 nM (in vivo); TPT-004: 77 nM (TPH1), 16 nM (TPH2); Rodatristat: 33 nM (TPH1), 7 nM (TPH2) |
| Quantified Difference | ACT-678689 is 3.5-fold more potent than Telotristat (8 nM vs. 28 nM); 9.6-fold more potent than TPT-004 (TPH1) and 2-fold less potent than TPT-004 (TPH2); 4.1-fold more potent than Rodatristat (TPH1) and 1.1-fold less potent than Rodatristat (TPH2) |
| Conditions | Cell-free enzymatic assay for ACT-678689; in vivo IC50 for Telotristat; recombinant enzyme assays for TPT-004 and Rodatristat |
Why This Matters
The defined 8 nM IC50 allows for precise concentration-response modeling in vitro, reducing experimental variability and compound consumption in serotonin pathway studies.
- [1] MedChemExpress. Telotristat (LP-778902). Product Datasheet. Accessed 2026. View Source
- [2] Adooq Bioscience. Rodatristat (KAR5417). Product Datasheet. Accessed 2026. View Source
